1-ethyl-1H-indole-2-carboxylic acid
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Overview
Description
1-Ethyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 1-ethyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger or inhibit specific biological pathways .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including antiviral, anti-inflammatory, and anticancer effects, among others .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indole-2-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the strand transfer of integrase, a key enzyme in the life cycle of HIV . The indole nucleus of the compound was observed to chelate with two Mg2+ ions within the active site of integrase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to have potential cellular inhibitors of kinase . Furthermore, it has been found to have inhibitory effects against influenza A .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the key mechanisms is through the inhibition of the strand transfer of integrase, where the indole nucleus of the compound chelates with two Mg2+ ions within the active site of the enzyme .
Metabolic Pathways
This compound is likely involved in the metabolism of tryptophan, as indole is a product of tryptophan degradation . Specific enzymes or cofactors that it interacts with are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of indole with ethyl bromide in the presence of a base, such as potassium carbonate, in an inert solvent like dimethylformamide (DMF). The reaction typically requires heating under reflux conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce alcohol derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
1-Ethyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent
Medicine: Explored for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid: Lacks the ethyl group, leading to different chemical properties and biological activities.
Ethyl indole-2-carboxylate: An ester derivative with distinct reactivity and applications.
Uniqueness: 1-Ethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-ethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-12-9-6-4-3-5-8(9)7-10(12)11(13)14/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVIIOSXSGECQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28737-29-3 |
Source
|
Record name | 1-ethyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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